molecular formula C8H10N2O2S B8649042 3-Amino-2-(methoxycarbonyl)methylthiopyridine

3-Amino-2-(methoxycarbonyl)methylthiopyridine

Cat. No. B8649042
M. Wt: 198.24 g/mol
InChI Key: VCHSXBSMDDLEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(methoxycarbonyl)methylthiopyridine is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-(methoxycarbonyl)methylthiopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(methoxycarbonyl)methylthiopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-2-(methoxycarbonyl)methylthiopyridine

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 2-(3-aminopyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C8H10N2O2S/c1-12-7(11)5-13-8-6(9)3-2-4-10-8/h2-4H,5,9H2,1H3

InChI Key

VCHSXBSMDDLEET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=CC=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.0 g of 2-(methoxycarbonyl)methylthio-3-nitropyridine, 180 mg of platinum oxide, and 14 ml of ethanol was stirred at room temperature under an atmosphere of hydrogen gas for 3 hours. The gas in the atmosphere on the reaction system was placed with nitrogen gas, and the reaction mixture was filtered through Celite. The filtrate was concentrated. The residue was subjected to silica gel column chromatography to give 2.54 g of 3-amino-2-(methoxycarbonyl)methylthiopyridine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

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